BQZ-485

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

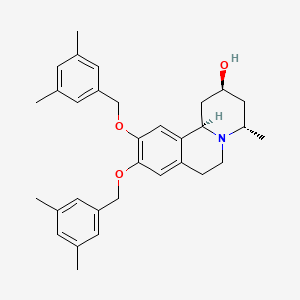

C32H39NO3 |

|---|---|

Poids moléculaire |

485.7 g/mol |

Nom IUPAC |

(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C32H39NO3/c1-20-8-21(2)11-25(10-20)18-35-31-15-27-6-7-33-24(5)14-28(34)16-30(33)29(27)17-32(31)36-19-26-12-22(3)9-23(4)13-26/h8-13,15,17,24,28,30,34H,6-7,14,16,18-19H2,1-5H3/t24-,28-,30+/m0/s1 |

Clé InChI |

ZVIZZPZIASTBPC-QGUTYXHZSA-N |

SMILES isomérique |

C[C@H]1C[C@@H](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)O |

SMILES canonique |

CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

BQZ-485: A Comprehensive Technical Guide to its Paraptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of BQZ-485, a potent inducer of paraptosis, a non-apoptotic form of programmed cell death. This document provides a detailed overview of the signaling pathways, experimental validation, and quantitative data supporting the role of this compound as a promising agent in cancer therapy, particularly for treatment-resistant tumors.

Executive Summary

This compound initiates paraptosis by directly targeting and inhibiting GDP-dissociation inhibitor beta (GDI2), a crucial regulator of vesicular transport.[1][2] This inhibition disrupts the intrinsic interaction between GDI2 and Rab1A, leading to the abolishment of vesicular transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] The subsequent accumulation of unfolded proteins triggers severe ER stress, the unfolded protein response (UPR), and extensive cytoplasmic vacuolization, culminating in paraptotic cell death.[1][2][3] This guide details the molecular interactions, signaling cascades, and experimental methodologies that have defined our understanding of this compound's unique mechanism.

Core Mechanism of Action: Targeting GDI2 to Induce Paraptosis

The central mechanism of this compound-induced paraptosis revolves around its specific interaction with GDI2.

2.1. Molecular Target Identification and Binding

Through activity-based protein profiling (ABPP) and stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomics, GDI2 was identified as the primary molecular target of this compound.[3][4] this compound covalently binds to the Tyr245 residue within the Rab binding platform (RBP) domain of GDI2.[1][2][4] This interaction is critical for its inhibitory function.

2.2. Disruption of the GDI2-Rab1A Interaction

GDI2 is essential for recycling Rab GTPases from membranes, a key step in vesicular trafficking. This compound's binding to GDI2 directly impedes its ability to interact with Rab1A, a GTPase that controls protein transport from the ER to the Golgi.[1][3][4] This disruption is a pivotal event in the initiation of paraptosis by this compound.

2.3. Abolition of ER-to-Golgi Vesicular Transport and Induction of ER Stress

The functional consequence of the disrupted GDI2-Rab1A interaction is the cessation of anterograde vesicular transport from the ER to the Golgi apparatus.[1][2][3] This blockade leads to the accumulation of newly synthesized proteins within the ER lumen, causing significant ER stress.[1][3] The most prominent morphological feature of this compound-induced paraptosis is the extensive cytoplasmic vacuolization originating from dilated and fused ER lumens.[3][4]

2.4. Activation of the Unfolded Protein Response (UPR)

The accumulation of unfolded proteins and ER stress activates the Unfolded Protein Response (UPR).[3] This is a cellular stress response aimed at restoring ER homeostasis. However, under the persistent stress induced by this compound, the UPR fails to resolve the issue and instead contributes to the cell death program.[3] Key markers of UPR activation observed following this compound treatment include the upregulation of glucose-regulated protein GRP78 and the phosphorylation of eukaryotic initiation factor 2α (p-eIF2α) and C/EBP homologous protein (CHOP).[3]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound, leading to paraptotic cell death.

Caption: Signaling pathway of this compound-induced paraptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: SILAC-based Quantitative Proteomics for this compound Target Identification

| Protein | Description | Normalized SILAC Ratio (Heavy/Light) |

| GDI2 | GDP-dissociation inhibitor beta | > 4.0 |

| ALDH3A2 | Aldehyde dehydrogenase 3 family member A2 | > 4.0 |

| TNPO1 | Transportin-1 | > 4.0 |

| Data from PC-3 cells treated with a this compound-based probe. A threshold of 4.0 was used for top hits. Subsequent validation confirmed GDI2 as the primary target for paraptosis induction.[3][4] |

Table 2: Effect of GDI2 Knockdown and this compound on Cell Viability

| Treatment | Cell Viability (% of Control) |

| GDI2 siRNA | Decreased |

| This compound (1 µM, 48h) | Decreased |

| GDI2 siRNA + this compound | Significant Synergistic Decrease |

| Data from PC-3 cells. This demonstrates that direct inhibition of GDI2 phenocopies the effect of this compound and that their combination has a synergistic effect.[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. Activity-Based Protein Profiling (ABPP) and SILAC for Target Identification

-

Objective: To identify the direct binding targets of this compound in a cellular context.

-

Methodology:

-

An ABPP probe was synthesized based on the this compound structure, incorporating a photo-affinity label and a biotin tag for enrichment.[3]

-

PC-3 cells were cultured in "light" (normal) and "heavy" ([13C6,15N4] L-arginine and [13C6,15N2] L-lysine) SILAC media for over 10 passages.[3][4]

-

Lysates from "heavy" labeled cells were incubated with the this compound-based biotinylated probe. "Light" labeled cell lysates served as a control.[3][4]

-

The "heavy" and "light" proteomes were mixed at a 1:1 ratio.[3][4]

-

Proteins bound to the probe were enriched using streptavidin beads.[3][4]

-

Enriched proteins were subjected to on-bead tryptic digestion.[3][4]

-

The resulting peptides were analyzed by LC-MS/MS for protein identification and quantification based on the heavy/light SILAC ratio.[3][4]

-

5.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm the direct binding of this compound to GDI2 in intact cells.

-

Methodology:

-

PC-3 cells were treated with either vehicle or this compound.

-

The treated cells were heated to a range of temperatures.

-

Cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

The amount of soluble GDI2 at each temperature was quantified by Western blot.

-

Binding of this compound to GDI2 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[1]

-

5.3. GDI2 Knockdown using siRNA

-

Objective: To determine if the depletion of GDI2 phenocopies the effects of this compound treatment.

-

Methodology:

-

PC-3 cells were transfected with siRNA sequences specifically targeting GDI2 or with a non-targeting control siRNA.[3][4]

-

Following transfection, cells were monitored for phenotypic changes, such as cytoplasmic vacuolization, using phase-contrast microscopy.[3][4]

-

Cell viability was assessed using standard assays (e.g., MTT or CellTiter-Glo).[3][4]

-

The efficiency of GDI2 knockdown was confirmed by Western blot analysis of GDI2 protein levels.[3]

-

5.4. Co-immunoprecipitation of GDI2 and Rab1A

-

Objective: To demonstrate that this compound disrupts the interaction between GDI2 and Rab1A.

-

Methodology:

-

PC-3 cells were treated with either vehicle or this compound.

-

Cells were lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysates were incubated with an antibody against GDI2 (or a tagged version of GDI2) to immunoprecipitate GDI2 and its interacting partners.

-

The immunoprecipitated protein complexes were collected using protein A/G beads.

-

The beads were washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins were eluted and analyzed by Western blot using antibodies against both GDI2 and Rab1A. A reduction in the amount of co-immunoprecipitated Rab1A in this compound-treated cells compared to control cells indicates a disruption of the interaction.[1]

-

Experimental Workflow Diagram

The following diagram outlines the experimental workflow used to identify and validate GDI2 as the target of this compound.

Caption: Experimental workflow for this compound target identification and validation.

Conclusion

This compound represents a novel class of anti-cancer compounds that induce paraptosis through a well-defined mechanism of action. By targeting GDI2 and disrupting ER-to-Golgi vesicular transport, this compound triggers irrecoverable ER stress and a unique form of programmed cell death. The detailed understanding of its molecular pathway, as outlined in this guide, provides a solid foundation for further drug development and clinical translation, offering a potential new therapeutic strategy for cancers that are resistant to traditional apoptotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

BQZ-485: A Novel GDI2 Inhibitor Inducing Paraptosis in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BQZ-485 is a novel small molecule inhibitor targeting Guanine Nucleotide Dissociation Inhibitor 2 (GDI2), a key regulator of vesicular transport within cells.[1][2][3] Identified through activity-based protein profiling, this compound has emerged as a potent inducer of paraptosis, a non-apoptotic form of programmed cell death, presenting a promising therapeutic strategy for cancers, particularly those resistant to conventional apoptosis-inducing agents.[2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data, experimental protocols, and the associated signaling pathways.

GDI2 is a ubiquitously expressed protein that plays a crucial role in regulating the activity of Rab GTPases.[5] By controlling the GDP/GTP exchange cycle of Rab proteins, GDI2 is central to the process of vesicle-mediated cellular transport.[5] Dysregulation of GDI2 has been implicated in various cancers.[6] this compound represents a first-in-class inhibitor that directly targets GDI2, offering a novel approach to cancer therapy.

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to GDI2 and disrupting its interaction with Rab GTPases, specifically Rab1A.[1][7][8] This inhibition occurs through an interaction with the Tyr245 residue of GDI2.[3][4][7] The disruption of the GDI2-Rab1A complex has profound consequences on cellular homeostasis:

-

Inhibition of Vesicular Transport: The primary function of the GDI2-Rab1A interaction is to facilitate the transport of vesicles from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2][8] By inhibiting this interaction, this compound effectively abolishes this critical step in the secretory pathway.[1][7][8]

-

Induction of ER Stress: The blockade of ER-to-Golgi transport leads to an accumulation of unfolded proteins within the ER, triggering significant ER stress and the unfolded protein response (UPR).[1][8]

-

Paraptosis Induction: The sustained ER stress and disruption of membrane homeostasis culminate in paraptosis.[1][2][3] This form of cell death is characterized by extensive cytoplasmic vacuolization originating from the dilation and fusion of the ER.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its interaction with GDI2.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (KD) | 46 µM | Biolayer Interferometry (BLI) | [1][2] |

| Target Engagement | Low µM range | Cellular Thermal Shift Assay (CETSA) | [1][2] |

| Functional Activity (EC50) | 4.96 µM | In vitro Rab1A retrieval assay | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Biolayer Interferometry (BLI) Assay for Binding Affinity

This assay quantifies the binding affinity between this compound and GDI2.

-

Immobilization: Recombinant GDI2WT protein is captured onto APS biosensors through electrostatic interactions.

-

Baseline: A stable baseline is established by incubating the biosensors in buffer.

-

Association: The GDI2-bound biosensors are exposed to varying concentrations of this compound (e.g., 7.8–125 μM) dissolved in a suitable buffer with 5% DMSO. The association of this compound to GDI2 is monitored in real-time.

-

Dissociation: The biosensors are then moved to a buffer-only solution to monitor the dissociation of the this compound/GDI2 complex.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to determine the dissociation constant (KD).[2]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to GDI2 in a cellular context.

-

Cell Treatment: Cells are treated with either this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 4 hours) at 4°C.

-

Heating: The cell lysates are divided into aliquots and heated to a range of temperatures.

-

Protein Separation: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.

-

Western Blotting: The amount of soluble GDI2 at each temperature is quantified by Western blotting.

-

Data Analysis: A shift in the melting curve of GDI2 in the presence of this compound compared to the control indicates target engagement.[1][2]

In Vitro Rab1A Retrieval Assay for Functional Activity

This assay measures the ability of this compound to inhibit the GDI2-mediated extraction of Rab1A from membranes.

-

Assay Setup: A system is established to monitor the GDI2-dependent retrieval of Rab1A.

-

Inhibitor Treatment: GDI2WT is incubated with varying concentrations of this compound.

-

Rab1A Extraction: The ability of the treated GDI2 to extract Rab1A is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the Rab1A retrieval activity (EC50) is determined.[1][2]

Co-Immunoprecipitation (Co-IP) Assay for GDI2-Rab1A Interaction

Co-IP is used to demonstrate the disruption of the GDI2-Rab1A interaction by this compound in cells.

-

Cell Treatment: Cells overexpressing tagged versions of GDI2 and Rab1A are treated with this compound or a vehicle control.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody targeting one of the tagged proteins (e.g., anti-Myc for GDI2-Myc) is used to pull down the protein and its binding partners.

-

Western Blotting: The immunoprecipitated complex is analyzed by Western blotting using an antibody against the other protein (e.g., anti-Rab1A) to assess the level of interaction. A reduced amount of co-precipitated Rab1A in this compound-treated cells indicates disruption of the interaction.[2]

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits GDI2, disrupting Rab1A recycling and causing paraptosis.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound from in vitro binding to in vivo efficacy.

Logical Relationship of this compound's Therapeutic Rationale

Caption: Therapeutic rationale for this compound leading to tumor regression.

Conclusion

This compound is a promising GDI2 inhibitor with a novel mechanism of action that induces paraptotic cell death in cancer cells.[1][2][3] Its ability to disrupt the GDI2-Rab1A interaction, leading to ER stress, provides a unique therapeutic opportunity, particularly for cancers that are resistant to apoptosis.[3] Further development and optimization of this compound and its analogs could lead to a new class of effective cancer therapeutics.[1][4][8] This guide provides a foundational understanding for researchers and drug developers interested in exploring the potential of targeting GDI2 with inhibitors like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tw.sinobiological.com [tw.sinobiological.com]

- 6. Silencing GDI2 inhibits proliferation, migration and invasion of colorectal cancer through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Role of BQZ-485 in Inducing Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQZ-485 is a potent small molecule inhibitor of GDP-dissociation inhibitor beta (GDI2), a key regulator of vesicular trafficking.[1][2][3] By disrupting the function of GDI2, this compound triggers a cascade of cellular events culminating in profound endoplasmic reticulum (ER) stress and a form of programmed cell death known as paraptosis.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and cell biology.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in ER homeostasis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[4] While initially a pro-survival mechanism, prolonged or severe ER stress can trigger apoptosis or other forms of programmed cell death.

This compound has emerged as a novel compound that potently induces ER stress, making it a valuable tool for studying UPR signaling and a potential therapeutic agent for cancers that are resistant to traditional apoptotic cell death.[1][2] This guide will elucidate the molecular mechanisms by which this compound induces ER stress and provide detailed methodologies for its investigation.

Mechanism of Action of this compound

The primary molecular target of this compound is GDP-dissociation inhibitor beta (GDI2).[1] GDI2 plays a crucial role in the recycling of Rab GTPases, which are master regulators of vesicular transport. This compound inhibits GDI2 by interacting with Tyr245, thereby disrupting the intrinsic GDI2-Rab1A interaction.[1][2][3] This disruption has a profound impact on the secretory pathway.

The inhibition of the GDI2-Rab1A interaction by this compound effectively abolishes vesicular transport from the ER to the Golgi apparatus.[1][2][5] This blockade leads to the accumulation of newly synthesized proteins within the ER lumen, causing ER dilation and initiating a robust ER stress response.[1][2] The sustained ER stress ultimately triggers paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the ER.[1][2]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its effects on cellular processes.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | 46 μM | In vitro (Biolayer Interferometry) | [1] |

| EC50 (GDI2-Rab1A Inhibition) | 4.96 μM | In vitro (Rab1A retrieval assay) | [1] |

Table 1: Biochemical and Biophysical Parameters of this compound

| Marker | Treatment | Fold Change (vs. Control) | Cell Line | Reference |

| GRP78 | This compound (1 μM, 24h) | Upregulated | PC-3 | [2] |

| p-eIF2α | This compound (1 μM, 24h) | Increased | PC-3 | [2] |

| CHOP | This compound (1 μM, 24h) | Upregulated | PC-3 | [2] |

Table 2: Effect of this compound on ER Stress Markers

Signaling Pathways

This compound-induced ER stress activates the Unfolded Protein Response (UPR), a tripartite signaling cascade initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. The available data strongly indicates the activation of the PERK branch of the UPR, as evidenced by the phosphorylation of eIF2α and the upregulation of CHOP.

Figure 2: this compound Activated UPR Signaling.

Experimental Protocols

Western Blot Analysis of ER Stress Markers

This protocol describes the detection of GRP78, phosphorylated-eIF2α (p-eIF2α), and CHOP in cell lysates following treatment with this compound.

Materials:

-

Cell line (e.g., PC-3)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GRP78, anti-p-eIF2α, anti-CHOP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 1 μM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Immunofluorescence Staining for Rab1A Localization

This protocol details the visualization of Rab1A localization changes in response to this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-Rab1A)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound (e.g., 1 μM) for the indicated time (e.g., 8 hours).

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with anti-Rab1A primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto slides using antifade mounting medium.

-

Visualize cells using a fluorescence microscope.

Transmission Electron Microscopy (TEM) for ER Dilation

This protocol outlines the steps for preparing cells for TEM to observe ultrastructural changes in the ER.

Materials:

-

Cell pellets

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Ethanol series for dehydration

-

Resin for embedding

-

Uranyl acetate and lead citrate for staining

Procedure:

-

Treat cells with this compound to induce ER stress.

-

Harvest and pellet the cells.

-

Fix the cell pellet in primary fixative for at least 1 hour.

-

Post-fix in osmium tetroxide.

-

Dehydrate the sample through a graded ethanol series.

-

Infiltrate and embed the sample in resin.

-

Polymerize the resin.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope.

Figure 3: Experimental Workflow.

Conclusion

This compound is a powerful chemical probe for inducing ER stress through the targeted inhibition of GDI2. Its mechanism of action, involving the disruption of ER-to-Golgi vesicular transport, provides a clear and direct link to the activation of the Unfolded Protein Response. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to investigate the multifaceted roles of ER stress in health and disease, and to explore the therapeutic potential of GDI2 inhibition in cancer and other pathologies. Further investigation into the other branches of the UPR (IRE1 and ATF6) in response to this compound will provide an even more complete picture of its cellular effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]

- 5. A guide to selecting high-performing antibodies for Rab1A and Rab1B for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

BQZ-485: A Technical Guide to its Impact on Vesicular Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BQZ-485, a novel benzo[a]quinolizidine compound, and its profound effects on vesicular transport. The information presented herein is synthesized from peer-reviewed research to facilitate a comprehensive understanding of its mechanism of action, experimental validation, and potential therapeutic applications.

Core Mechanism of Action

This compound functions as a potent inhibitor of GDP-dissociation inhibitor beta (GDI2).[1][2][3][4][5][6][7] Its primary molecular target has been identified as GDI2, a key regulator of Rab GTPases.[3][6][7] this compound disrupts the critical interaction between GDI2 and Rab1A, a protein essential for the trafficking of vesicles from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4][5][6][7] By binding to GDI2, this compound prevents the recycling of Rab1A from the membrane, leading to its accumulation and subsequent impairment of the ER-to-Golgi vesicular transport pathway.[3][6] This disruption of intracellular trafficking induces significant ER stress, leading to cytoplasmic vacuolization and ultimately a form of programmed cell death known as paraptosis.[3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound, providing a clear comparison of its binding affinity and inhibitory concentrations.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Description |

| IC50 (GDI2-Rab1A Interaction) | 6.85 µM | Concentration of this compound required to inhibit 50% of the GDI2-Rab1A interaction.[3] |

| KD (this compound and GDI2) | 46 µM | Dissociation constant for the binding of this compound to GDI2, indicating a moderate binding affinity.[6] |

| EC50 (Rab1A Extraction) | 4.96 µM | Effective concentration of this compound to suppress 50% of GDI2's activity in Rab1A extraction from membranes.[3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound, from its initial binding to GDI2 to the downstream consequences on vesicular transport and cell fate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Apoptosis | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

BQZ-485: A Novel Paraptosis Inducer Targeting GDI2 for Cancer Therapy

An In-depth Technical Guide on the Discovery and Initial Characterization

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and initial biological characterization of BQZ-485, a novel benzo[a]quinolizidine compound with potent anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of paraptosis-inducing cancer therapeutics.

Introduction: The Emergence of this compound

This compound is a synthetic small molecule that has been identified as a potent inducer of paraptosis, a form of programmed cell death distinct from apoptosis.[1][2][3] Characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, paraptosis represents a promising therapeutic avenue for cancers that have developed resistance to traditional apoptosis-based therapies.[1][2][3] The discovery of this compound and the elucidation of its molecular target and mechanism of action have provided a significant advancement in the understanding and potential therapeutic exploitation of this alternative cell death pathway.

Discovery of this compound and Identification of its Molecular Target

The identification of this compound's molecular target was a critical step in understanding its biological activity. An activity-based protein profiling (ABPP) strategy was employed to uncover the cellular proteins that directly interact with this compound.[1][2][3] This led to the identification of GDP-dissociation inhibitor beta (GDI2) as the primary molecular target of this compound.[1][2][3]

Further validation confirmed that GDI2 is a bona fide target of this compound, and that the inhibition of GDI2 by this compound is the key event initiating paraptotic cell death in cancer cells.[1][3]

Mechanism of Action: Disruption of Vesicular Trafficking

This compound exerts its cytotoxic effects by physically binding to GDI2 and disrupting its interaction with Rab GTPases, specifically Rab1A.[1][2][3] This disruption of the GDI2-Rab1A complex has profound consequences for cellular homeostasis:

-

Inhibition of ER-to-Golgi Transport: The proper functioning of the secretory pathway, including the transport of proteins and lipids from the ER to the Golgi apparatus, is critically dependent on the GDI2-mediated recycling of Rab GTPases. By inhibiting this process, this compound effectively abolishes vesicular transport between these organelles.[1][2][3]

-

Induction of ER Stress and the Unfolded Protein Response (UPR): The blockade of ER-to-Golgi trafficking leads to an accumulation of unfolded and misfolded proteins within the ER, triggering the unfolded protein response (UPR).[1][2][3]

-

ER Dilation and Vacuolization: Persistent ER stress and the disruption of ER homeostasis result in the dilation and fusion of the ER lumen, leading to the characteristic cytoplasmic vacuolization observed in paraptosis.[1][2][3]

This cascade of events ultimately leads to cell death, providing a novel mechanism to eliminate cancer cells.

References

BQZ-485: A Comprehensive Technical Guide to its Impact on the Rab1A GTPase Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of BQZ-485, a novel benzo[a]quinolizidine compound, with a specific focus on its profound impact on the Rab1A GTPase cycle. This compound has been identified as a potent inhibitor of GDP-dissociation inhibitor beta (GDI2), a crucial regulator of Rab GTPases.[1][2][3][4][5] By disrupting the GDI2-Rab1A interaction, this compound instigates a cascade of cellular events, beginning with the abrogation of vesicular transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2][3] This disruption leads to ER stress, cytoplasmic vacuolization, and ultimately, a form of non-apoptotic programmed cell death known as paraptosis.[1][2][3] This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the Rab1A GTPase Cycle and its Regulation by GDI2

The Rab family of small GTPases are master regulators of intracellular membrane trafficking.[6][7] Rab1A, specifically, plays a critical role in mediating the transport of vesicles from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][6][8] Like all GTPases, Rab1A functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[6]

The transition between these states is tightly controlled by regulatory proteins:

-

Guanine Nucleotide Exchange Factors (GEFs) promote the exchange of GDP for GTP, leading to Rab1A activation.

-

GTPase-Activating Proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of Rab1A, leading to its inactivation.[6]

-

GDP-dissociation inhibitors (GDIs) , such as GDI2, bind to and extract prenylated, GDP-bound (inactive) Rab proteins from membranes, sequestering them in the cytosol and facilitating their recycling for subsequent rounds of activation and membrane targeting.[1][8]

Disruption of this finely tuned cycle can have catastrophic consequences for cellular homeostasis, leading to various pathological conditions.

This compound: A Potent Inhibitor of the GDI2-Rab1A Interaction

This compound has been identified as a potent small molecule that directly targets GDI2, thereby disrupting its critical function in the Rab1A GTPase cycle.[1][2][3][4][5]

Mechanism of Action

Activity-based protein profiling (ABPP) has successfully identified GDI2 as the primary molecular target of this compound.[1][2] Further studies have shown that this compound binds to GDI2, specifically interacting with key residues such as Tyr245.[2][5] This binding event sterically hinders or allosterically modifies GDI2, preventing it from effectively interacting with and extracting Rab1A from the ER membrane.[1]

The direct consequence of this compound's activity is the disruption of the GDI2-Rab1A interaction.[1][2][3] This leads to an accumulation of inactive, GDP-bound Rab1A on the membrane and a significant depletion of the cytosolic pool of Rab1A.[1][2] The inability to recycle Rab1A effectively stalls the ER-to-Golgi vesicular transport machinery.[1][2][3]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on the GDI2-mediated extraction of Rab1A.

| Compound | Target | Assay Type | Parameter | Value | Cell Line | Reference |

| This compound | GDI2 | In vitro Rab1A Retrieval Assay | EC50 | 4.96 μM | PC-3 | [1] |

Cellular Consequences of this compound Treatment

The inhibition of the GDI2-Rab1A interaction by this compound triggers a well-defined series of downstream cellular events, culminating in paraptotic cell death.

Disruption of ER-to-Golgi Transport and Induction of ER Stress

With Rab1A recycling impaired, the anterograde transport of vesicles from the ER to the Golgi is abolished.[1][2][3] This blockade leads to an accumulation of proteins and lipids within the ER, causing significant ER dilation and inducing the unfolded protein response (UPR) as a result of ER stress.[1][2][3]

Cytoplasmic Vacuolization and Paraptosis

The sustained ER stress and dilation manifest as extensive cytoplasmic vacuolization, a hallmark of paraptosis.[1][2][3] Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by the swelling and fusion of the ER and/or mitochondria. This compound-induced paraptosis provides a novel therapeutic avenue for cancer treatment, particularly in apoptosis-resistant tumors.[1][2][4][5]

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of this compound Action

Caption: this compound inhibits GDI2, disrupting Rab1A recycling and causing paraptosis.

Experimental Workflow for Target Identification and Validation

Caption: Workflow for identifying and validating GDI2 as the target of this compound.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the impact of this compound on the Rab1A GTPase cycle.

In Vitro Rab1A Retrieval Assay

Objective: To quantitatively measure the ability of GDI2 to extract Rab1A from membranes and to assess the inhibitory effect of this compound on this process.

Protocol Outline:

-

Preparation of Reagents:

-

Recombinant, purified GDI2 (wild-type and mutant, e.g., Y245A) and prenylated Rab1A are prepared.

-

Membrane fractions (e.g., from PC-3 cells) containing anchored Rab1A are isolated.

-

-

Assay Setup:

-

Membrane fractions are incubated with varying concentrations of this compound or vehicle control (DMSO).

-

Recombinant GDI2 is added to the reaction mixture.

-

-

Incubation:

-

The reaction is incubated to allow for GDI2-mediated extraction of Rab1A from the membranes.

-

-

Separation of Fractions:

-

Membrane and soluble fractions are separated by ultracentrifugation.

-

-

Quantification:

-

The amount of Rab1A in the soluble fraction (representing extracted Rab1A) is quantified by Western blotting or other immunoassays.

-

-

Data Analysis:

-

The percentage of Rab1A extraction is calculated for each this compound concentration.

-

An EC50 value is determined by fitting the data to a dose-response curve.

-

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between GDI2 and Rab1A in a cellular context.

Protocol Outline:

-

Cell Culture and Treatment:

-

Cells (e.g., PC-3) are cultured and may be transfected with tagged versions of GDI2 (e.g., GDI2-Myc) for easier detection.

-

Cells are treated with this compound or a vehicle control for a specified duration.

-

-

Cell Lysis:

-

Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is incubated with an antibody targeting the tagged protein (e.g., anti-Myc antibody) or an endogenous protein (e.g., anti-GDI2).

-

The antibody-protein complexes are captured using protein A/G-conjugated beads.

-

-

Washing:

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

The eluate is analyzed by Western blotting using an antibody against the putative interacting partner (e.g., anti-Rab1A antibody). A decrease in the amount of co-precipitated Rab1A in this compound-treated samples indicates a disruption of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to GDI2 in intact cells.

Protocol Outline:

-

Cell Treatment:

-

Intact cells are treated with this compound or a vehicle control.

-

-

Heating:

-

The treated cells are divided into aliquots and heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

-

Cell Lysis and Fractionation:

-

The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

-

-

Protein Quantification:

-

The amount of soluble GDI2 remaining in the supernatant at each temperature is quantified by Western blotting.

-

-

Data Analysis:

-

A melting curve is generated by plotting the amount of soluble GDI2 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples confirms target engagement.

-

Conclusion

This compound represents a significant discovery in the field of chemical biology and cancer therapeutics. Its well-defined mechanism of action, centered on the inhibition of the GDI2-Rab1A interaction, provides a clear rationale for its potent anti-cancer effects through the induction of paraptosis. The detailed understanding of its impact on the Rab1A GTPase cycle, supported by robust quantitative data and a suite of biochemical and cell-based assays, establishes a strong foundation for its further development as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the unique properties of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rab GTPases: Emerging Oncogenes and Tumor Suppressive Regulators for the Editing of Survival Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rab GTPases: Central Coordinators of Membrane Trafficking in Cancer [frontiersin.org]

- 8. Targeted disruption of Rab1a causes early embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cytotoxicity of BQZ-485 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of BQZ-485, a benzo[a]quinolizidine compound, on cancer cells. It details the underlying mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for researchers investigating this and similar compounds.

Introduction

This compound has been identified as a potent inducer of a non-apoptotic form of programmed cell death known as paraptosis. This unique mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors that have developed resistance to traditional apoptosis-inducing chemotherapeutics. This document serves as a comprehensive resource for understanding and investigating the cytotoxic properties of this compound.

Mechanism of Action: Targeting GDI2 to Induce Paraptosis

This compound exerts its cytotoxic effects by targeting GDP-dissociation inhibitor beta (GDI2), a crucial protein involved in vesicular transport.[1][2][3][4] The binding of this compound to GDI2 disrupts its interaction with Rab1A, a small GTPase that regulates protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This disruption leads to a cascade of cellular events culminating in paraptotic cell death.

The key molecular events in the this compound-induced paraptosis pathway are:

-

Inhibition of GDI2: this compound directly binds to GDI2, inhibiting its function.[2][3]

-

Disruption of GDI2-Rab1A Interaction: The inhibition of GDI2 prevents it from recycling Rab1A from membranes, leading to the accumulation of membrane-bound Rab1A.[2][3]

-

Abolishment of ER-to-Golgi Transport: The impaired Rab1A function disrupts vesicular transport from the ER to the Golgi.[1][2][4]

-

ER Stress and Unfolded Protein Response (UPR): The blockage of protein transport leads to the accumulation of unfolded proteins in the ER, triggering ER stress and the UPR.[1][2]

-

Cytoplasmic Vacuolization: A hallmark of paraptosis, extensive cytoplasmic vacuolization arises from the dilation and fusion of the ER.[1][2]

-

Cell Death: The sustained ER stress and cellular disorganization ultimately lead to cell death.

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to paraptosis.

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound and its more potent analog, (+)-37, have been evaluated in various cancer cell lines. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| AsPc-1 | Pancreatic | Data not explicitly found in search results |

| PC-3 | Prostate | Data not explicitly found in search results |

| MDA-MB-435s | Melanoma | Data not explicitly found in search results |

Note: While the provided search results confirm the cytotoxic activity of this compound in these cell lines, specific IC50 values were not detailed in the abstracts. These values would be found within the full experimental data of the cited papers.

Table 2: In Vivo Antitumor Activity of this compound Analog (+)-37 and Degrader 21

| Model | Treatment | Outcome |

| AsPc-1 Xenograft | (+)-37 | Excellent antitumor activity |

| Transplanted Human PDAC | (+)-37 | Excellent antitumor activity |

| AsPc-1 Xenograft | Degrader 21 | Excellent antitumor activity |

| Transplanted Human PDAC | Degrader 21 | Excellent antitumor activity |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cytotoxicity and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Transmission Electron Microscopy (TEM) for Vacuolization Analysis

This protocol is for visualizing the ultrastructural changes, specifically cytoplasmic vacuolization, induced by this compound.

-

Cell Treatment: Treat cancer cells with this compound (e.g., 1 µM) for 8 hours.

-

Cell Fixation: Fix the cells with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 2 hours at 4°C.

-

Post-fixation: Post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed in epoxy resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope. Look for signs of ER dilation and vacuole formation.

Western Blot Analysis for UPR Markers

This protocol is for detecting the expression of key proteins involved in the Unfolded Protein Response.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, p-eIF2α, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot Analysis

Caption: General workflow for Western Blot analysis.

Conclusion

This compound represents a novel class of anticancer compounds that induce paraptosis by targeting the GDI2-Rab1A axis. This unique mechanism of action provides a promising avenue for the development of therapies for drug-resistant cancers. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Chemical Biology of BQZ-485: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and biological activities of BQZ-485, a novel small molecule inhibitor of GDP-dissociation inhibitor beta (GDI2). This compound has emerged as a promising agent for cancer therapy due to its ability to induce paraptosis, a non-apoptotic form of cell death. This document details the physicochemical characteristics of this compound, its mechanism of action, and the experimental protocols utilized for its characterization.

Core Chemical Properties of this compound

This compound is a benzo[a]quinolizidine derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₃₉NO₃ |

| Molecular Weight | 485.66 g/mol |

| CAS Number | 1906915-48-5 |

| Appearance | White to off-white solid |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in DMSO, not in water |

Note: Further spectroscopic data (¹H NMR, ¹³C NMR, HRMS) is detailed in the primary literature and its supplementary information.

Mechanism of Action: Inducing Paraptosis through GDI2 Inhibition

This compound exerts its potent anti-cancer effects by targeting GDI2, a key regulator of Rab GTPases. The binding of this compound to GDI2 disrupts the intrinsic GDI2-Rab1A interaction.[1][2] This interference abrogates the vesicular transport from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical process for protein trafficking and cellular homeostasis.[1][2]

The disruption of ER-to-Golgi transport leads to a cascade of cellular events characteristic of paraptosis. These include ER dilation and fusion, the accumulation of unfolded proteins leading to ER stress, and the activation of the unfolded protein response (UPR).[1][2] Ultimately, these events culminate in extensive cytoplasmic vacuolization and cell death.[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound.

Synthesis of this compound

This compound was synthesized as part of a benzo[a]quinolizidine library utilizing click chemistry. The detailed synthetic route involves a multi-step process starting from commercially available materials. For the complete, step-by-step synthesis protocol, including reaction conditions and characterization of intermediates, please refer to the supplementary information of the primary publication by Sun et al., 2023 in JACS Au.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to assess the direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

Detailed Methodology:

-

Cell Lysis: Cells are harvested and lysed to release proteins.

-

Compound Incubation: Cell lysates are incubated with this compound or a vehicle control.

-

Thermal Challenge: The lysates are subjected to a temperature gradient.

-

Separation of Aggregates: Samples are centrifuged to pellet denatured, aggregated proteins.

-

Analysis: The amount of soluble GDI2 in the supernatant is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct binding and stabilization of GDI2.

Bio-Layer Interferometry (BLI)

BLI is a label-free technology used to measure real-time biomolecular interactions. It was employed to determine the binding affinity of this compound to GDI2.

Experimental Workflow:

Detailed Methodology:

-

Immobilization: Recombinant GDI2 protein is immobilized on the surface of a biosensor.

-

Baseline: The sensor is equilibrated in buffer to establish a stable baseline.

-

Association: The sensor is dipped into solutions containing varying concentrations of this compound, and the binding is monitored in real-time.

-

Dissociation: The sensor is moved back into buffer, and the dissociation of the this compound-GDI2 complex is measured.

-

Data Analysis: The association and dissociation curves are fitted to a binding model to calculate the equilibrium dissociation constant (KD).

SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. It was used to identify the protein targets of this compound.

Experimental Workflow:

Detailed Methodology:

-

Metabolic Labeling: Two populations of cells are cultured in media containing either normal ('light') or stable isotope-labeled ('heavy') essential amino acids (e.g., arginine and lysine).

-

Treatment and Pulldown: The 'heavy' labeled cells are treated with a biotinylated version of this compound. The cells are then lysed, and the biotinylated probe, along with its interacting proteins, is captured using streptavidin beads.

-

Sample Combination and Analysis: The 'light' (control) and 'heavy' (experimental) cell lysates are combined, and the proteins are digested into peptides. The peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantification: The relative abundance of 'light' and 'heavy' peptides is determined. Proteins that are significantly enriched in the 'heavy' sample are identified as direct binding partners of this compound.

Conclusion

This compound represents a novel and potent inhibitor of GDI2 with a well-defined mechanism of action that leads to paraptotic cell death in cancer cells. The data presented in this technical guide, including its chemical properties and the detailed experimental protocols for its characterization, provide a solid foundation for further research and development of this compound and related compounds as potential cancer therapeutics. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.

References

Methodological & Application

BQZ-485 Treatment Protocol for In Vitro Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQZ-485 is a potent benzo[a]quinolizidine inhibitor of GDP-dissociation inhibitor beta (GDI2) that induces paraptosis, a non-apoptotic form of cell death, in cancer cells.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro use of this compound, including its mechanism of action, key experimental procedures, and expected outcomes. By targeting GDI2, this compound disrupts the normal trafficking of proteins between the endoplasmic reticulum (ER) and the Golgi apparatus, leading to ER stress, the unfolded protein response (UPR), and ultimately, cell death characterized by extensive cytoplasmic vacuolization.[1][2][3][4]

Mechanism of Action

This compound functions by binding to the Rab binding platform (RBP) domain of GDI2.[2] This interaction inhibits the function of GDI2, which is responsible for recycling Rab GTPases, such as Rab1A, from membranes. The inhibition of GDI2 disrupts the GDI2-Rab1A interaction, leading to an accumulation of inactive Rab1A.[1][2][3] This disruption of Rab1A homeostasis blocks the anterograde transport of vesicles from the ER to the Golgi apparatus.[1][2][3] The subsequent accumulation of unfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a key signaling pathway in ER stress.[1][2] Persistent ER stress induced by this compound ultimately results in paraptotic cell death, distinguished by the formation of large cytoplasmic vacuoles derived from the dilated ER.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vitro activity of this compound.

| Parameter | Value | Assay | Cell Line/System | Reference |

| Binding Affinity (KD) | 46 µM | Biolayer Interferometry (BLI) | Purified GDI2 protein | [1][2] |

| Functional Inhibition (EC50) | 4.96 µM | In Vitro Rab1A Retrieval Assay | Recombinant GDI2WT | [1][2] |

| Effective Concentration | 2 µM | Co-Immunoprecipitation | PC-3 cells | [1] |

| Effective Concentration | 10 µM | Cellular Thermal Shift Assay (CETSA) | Intact cells | [1] |

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway initiated by this compound treatment.

Caption: this compound induced signaling cascade.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vitro studies using this compound.

Caption: General workflow for this compound in vitro experiments.

Detailed Methodologies

1. Cell Culture and this compound Treatment

-

Cell Lines: Human prostate cancer cells (PC-3) and other cancer cell lines with GDI2 expression are suitable models.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

2. Co-Immunoprecipitation (Co-IP) to Assess GDI2-Rab1A Interaction

This protocol is adapted from studies demonstrating this compound's disruption of the GDI2-Rab1A interaction.[1]

-

Cell Treatment: Seed cells (e.g., PC-3) and allow them to adhere. Treat the cells with this compound (e.g., 2 µM) or DMSO as a vehicle control for a specified duration (e.g., 12 hours).

-

Cell Lysis: Harvest the cells and lyse them in IP lysis buffer containing a protease inhibitor cocktail.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-GDI2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Rab1A and GDI2.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

-

Expected Outcome: A decrease in the amount of Rab1A co-immunoprecipitated with GDI2 in this compound-treated cells compared to the control, indicating disruption of the GDI2-Rab1A interaction.

3. Western Blot for Unfolded Protein Response (UPR) Markers

This assay confirms the induction of ER stress by this compound.[1][2]

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest and lyse the cells as described for Co-IP.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Western Blot:

-

Load equal amounts of protein per lane for SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key UPR markers: GRP78, phosphorylated eIF2α (p-eIF2α), and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with appropriate secondary antibodies and visualize using ECL.

-

-

Expected Outcome: Increased expression of GRP78, p-eIF2α, and CHOP in this compound-treated cells in a dose- and time-dependent manner.

4. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to GDI2 within intact cells.[1]

-

Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 4 hours) at 4°C.

-

Heat Treatment: Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Western Blot Analysis: Analyze the soluble fractions by Western blot using an anti-GDI2 antibody.

-

Expected Outcome: this compound binding to GDI2 will increase its thermal stability, resulting in more soluble GDI2 protein at higher temperatures in the this compound-treated samples compared to the control.

5. Cell Viability and Vacuolization Assays

-

Cell Viability:

-

Seed cells in 96-well plates and treat with a range of this compound concentrations.

-

After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, MTS, or a live/dead cell staining kit.

-

-

Microscopy for Vacuolization:

-

Grow cells on coverslips or in glass-bottom dishes.

-

Treat with this compound and observe the cells at different time points using phase-contrast or differential interference contrast (DIC) microscopy.

-

The appearance of large, translucent vacuoles in the cytoplasm is a hallmark of this compound-induced paraptosis.[1][2]

-

Conclusion

This compound represents a valuable tool for studying paraptosis and the role of GDI2 in cellular trafficking and cancer biology. The protocols outlined in this document provide a framework for investigating the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful execution of these assays will enable a comprehensive understanding of the cellular and molecular consequences of GDI2 inhibition by this compound.

References

- 1. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BQZ-485-Induced Paraptosis in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQZ-485 is a potent benzo[a]quinolizidine derivative that has been identified as a novel inducer of paraptosis, a form of programmed cell death distinct from apoptosis.[1][2] Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and/or mitochondria, without the typical morphological features of apoptosis such as chromatin condensation and formation of apoptotic bodies.[3][4] this compound presents a promising avenue for cancer therapy, particularly for tumors that have developed resistance to apoptosis-inducing agents.[5][6]

These application notes provide a detailed overview of the mechanism of action of this compound and comprehensive protocols for its use in inducing paraptosis in in vitro cell culture models.

Mechanism of Action

This compound induces paraptosis by directly targeting and inhibiting the GDP-dissociation inhibitor beta (GDI2).[1][2] GDI2 is a crucial regulator of Rab GTPases, which are key players in vesicular transport. The inhibition of GDI2 by this compound disrupts the proper functioning of Rab1A, a GTPase involved in the transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][7]

This disruption of ER-to-Golgi transport leads to a cascade of cellular events:

-

ER Stress: The accumulation of proteins within the ER triggers the unfolded protein response (UPR).[1][2]

-

UPR Activation: Key markers of the UPR, such as Glucose-Regulated Protein 78 (GRP78), and the phosphorylation of eukaryotic initiation factor 2 alpha (p-eIF2α) and C/EBP homologous protein (CHOP) are upregulated.[1][2]

-

ER Dilation and Vacuolization: The sustained ER stress causes the ER to swell and form large cytoplasmic vacuoles, a hallmark of paraptosis.[1][5]

-

Cell Death: The overwhelming cellular stress ultimately leads to paraptotic cell death.

Data Presentation

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) to GDI2 | 46 µM | Biolayer Interferometry (BLI) | [2] |

| IC50 for GDI2-Rab1A Interaction Inhibition | 6.85 µM | In vitro Rab1A retrieval assay | [7] |

| Cell Line | IC50 (µM) for Antiproliferative Activity | Assay Duration | Reference |

| PC-3 (Prostate Cancer) | ~1 µM | 48 h | [1] |

| AsPC-1 (Pancreatic Cancer) | Not explicitly stated, but showed significant cell death | 24 h | [7] |

Note: The available data on the cytotoxic IC50 values of this compound across a broad range of cancer cell lines is limited. Further studies are required to establish a comprehensive profile of its anticancer activity.

Experimental Protocols

Herein, we provide detailed protocols for inducing and analyzing paraptosis in cell culture using this compound.

Protocol 1: Induction of Paraptosis in Cell Culture

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce paraptosis.

Materials:

-

Cancer cell line of interest (e.g., PC-3, AsPC-1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration used.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 8, 24, 48 hours).

-

Analysis: Proceed with downstream analyses such as cell viability assays, microscopy for vacuolization, or western blotting for paraptosis markers.

Protocol 2: Assessment of Cell Viability (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, based on the measurement of cellular protein content.

Materials:

-

This compound treated cells in a 96-well plate

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Fixation: After the this compound treatment period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Visualization of Cytoplasmic Vacuolization

This protocol details the use of phase-contrast microscopy and immunofluorescence to observe the characteristic cytoplasmic vacuoles of paraptosis.

A. Phase-Contrast Microscopy:

-

Seed cells on a glass-bottom dish or a multi-well plate.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle control.

-

Observe the cells under a phase-contrast microscope at different time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the formation of cytoplasmic vacuoles.[1]

B. Immunofluorescence for ER Marker:

-

Seed cells on sterile glass coverslips in a 6-well plate.

-

Treat the cells with this compound (e.g., 1 µM for 8 hours) or vehicle control.[1]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against an ER marker (e.g., Calnexin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Imaging: Visualize the cells using a fluorescence microscope. The co-localization of the ER marker with the vacuoles confirms their origin.

Protocol 4: Western Blot Analysis of Paraptosis Markers

This protocol is for detecting the expression of key UPR and ER stress markers involved in this compound-induced paraptosis.

Materials:

-

This compound treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GRP78, anti-p-eIF2α, anti-CHOP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: After treatment with this compound (e.g., 1 µM for 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, p-eIF2α, CHOP, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Caption: Signaling pathway of this compound-induced paraptosis.

Caption: General experimental workflow for studying this compound-induced paraptosis.

References

- 1. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. rgcc-international.com [rgcc-international.com]

BQZ-485: Application Notes and Protocols for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction